molecular formula C10H14ClNO3 B2867944 methyl2-(4-amino-3-methoxyphenyl)acetatehydrochloride CAS No. 2408969-25-3

methyl2-(4-amino-3-methoxyphenyl)acetatehydrochloride

Cat. No.: B2867944
CAS No.: 2408969-25-3
M. Wt: 231.68
InChI Key: UVTJTQBJIXTNIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl2-(4-amino-3-methoxyphenyl)acetatehydrochloride is a chemical compound with the molecular formula C10H13NO3·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a methoxy group, and an ester functional group, making it a versatile molecule for various chemical reactions and applications .

Scientific Research Applications

methyl2-(4-amino-3-methoxyphenyl)acetatehydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Safety and Hazards

This compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3). Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl2-(4-amino-3-methoxyphenyl)acetatehydrochloride typically involves the esterification of 4-amino-3-methoxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: methyl2-(4-amino-3-methoxyphenyl)acetatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl2-(4-amino-3-methoxyphenyl)acetatehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison: methyl2-(4-amino-3-methoxyphenyl)acetatehydrochloride is unique due to the presence of both an amino and a methoxy group, which allows for a broader range of chemical reactions and applications compared to its analogs. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for various industrial and research applications .

Properties

IUPAC Name

methyl 2-(4-amino-3-methoxyphenyl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-13-9-5-7(3-4-8(9)11)6-10(12)14-2;/h3-5H,6,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTJTQBJIXTNIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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